molecular formula C13H18ClN3 B1482325 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098013-74-0

7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482325
CAS No.: 2098013-74-0
M. Wt: 251.75 g/mol
InChI Key: PFLZSCDTHIZWEK-UHFFFAOYSA-N
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Description

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized .


Molecular Structure Analysis

The structure of pyrazoles is interesting mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles are known to participate in a variety of chemical reactions. For instance, 3(5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques : Novel synthetic routes and crystal structures for imidazo[1,2-b]pyrazole derivatives have been developed, demonstrating the versatility of these compounds in chemical synthesis. For example, a study detailed the synthesis and crystal structure of a related imidazo[1,2-b]pyrazole compound, highlighting the methodological advancements in creating structurally complex molecules (Li et al., 2009).

Molecular Docking and Anti-diabetic Studies : Research has also focused on the synthesis of benzimidazole-pyrazoline hybrids, indicating the potential medicinal applications of these compounds. For instance, a study on novel benzimidazole-pyrazoline hybrid molecules revealed their anti-diabetic properties through α-glucosidase inhibition, highlighting the significance of such compounds in therapeutic research (Ibraheem et al., 2020).

Antimicrobial and Antioxidant Activities

Antimicrobial Activity : Imidazo[1,2-a]pyrazine derivatives have been synthesized with reported antimicrobial activities. A study described the green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, some of which exhibited promising antimicrobial effects, suggesting their utility in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Antioxidant Activity : The structural and antioxidant properties of pyrazole and pyrazolone derivatives have been computationally investigated, with some compounds showing potential antioxidant activity comparable to standard antioxidants. This research opens pathways for designing efficient antioxidant molecules based on imidazo[1,2-b]pyrazole structures (Orabi et al., 2017).

Luminescence Properties

Luminescence Properties : Studies have also explored the luminescence properties of complexes involving pyrazole-functionalized ligands, indicating potential applications in material science and optoelectronics. For instance, the synthesis and structural characterization of multinuclear silver complexes with pyrazole-functionalized NHC ligands showcased their unique luminescence properties, which could be leveraged in designing new luminescent materials (Zhou et al., 2008).

Mechanism of Action

    Target of Action

    Pyrazole and imidazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole derivatives are known to inhibit the enzyme succinate dehydrogenase, an important enzyme in the tricarboxylic acid cycle .

    Mode of Action

    Pyrazole and imidazole derivatives can interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to the death of the pathogen .

    Biochemical Pathways

    The primary biochemical pathway affected by these compounds is the tricarboxylic acid cycle, which is crucial for energy production in cells .

    Result of Action

    The inhibition of succinate dehydrogenase by these compounds can lead to the disruption of energy production within cells, which can ultimately lead to cell death .

Safety and Hazards

The safety data sheet for pyrazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Biochemical Analysis

Biochemical Properties

7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell proliferation. Additionally, this compound has been observed to bind with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Furthermore, this compound influences cell signaling pathways, including the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the phosphorylation of downstream targets, thereby halting cell cycle progression. Additionally, this compound has been shown to modulate the expression of genes involved in apoptosis and cell survival, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-tumor activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution . The localization and accumulation of this compound within cells can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, thereby influencing its interactions with biomolecules and its overall efficacy .

Properties

IUPAC Name

7-(chloromethyl)-6-cyclopropyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c1-9(2)8-16-5-6-17-13(16)11(7-14)12(15-17)10-3-4-10/h5-6,9-10H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLZSCDTHIZWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN2C1=C(C(=N2)C3CC3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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